2',3,3'-Trichloro-2,4-bipyridine
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Overview
Description
2’,3,3’-Trichloro-2,4-bipyridine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52 g/mol . This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of three chlorine atoms in the structure makes it a unique derivative of bipyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3’-Trichloro-2,4-bipyridine typically involves the chlorination of 2,4-bipyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction temperature is usually maintained between 50°C and 80°C to ensure complete chlorination .
Industrial Production Methods: On an industrial scale, the production of 2’,3,3’-Trichloro-2,4-bipyridine follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination in a continuous flow reactor, allowing for better control over reaction parameters and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2’,3,3’-Trichloro-2,4-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products:
Substitution Reactions: Products include hydroxylated, aminated, or alkylated bipyridine derivatives.
Oxidation Reactions: Major products are N-oxides of 2’,3,3’-Trichloro-2,4-bipyridine.
Reduction Reactions: Products include partially or fully dechlorinated bipyridine derivatives.
Scientific Research Applications
2’,3,3’-Trichloro-2,4-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is utilized in proteomics research for studying protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: The compound is employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3,3’-Trichloro-2,4-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and material science. The compound can also interact with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions, used in catalysis and material science.
4,4’-Bipyridine: Utilized in the formation of supramolecular structures due to its ability to form hydrogen bonds.
3,3’-Bipyridine: Less commonly used but still significant in coordination chemistry.
Uniqueness: 2’,3,3’-Trichloro-2,4-bipyridine is unique due to the presence of three chlorine atoms, which enhance its reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with metals sets it apart from other bipyridine derivatives .
Properties
CAS No. |
1020253-82-0 |
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Molecular Formula |
C10H5Cl3N2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,3-dichloro-4-(3-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-4-14-9(7)6-3-5-15-10(13)8(6)12/h1-5H |
InChI Key |
XRBHCIZZHAERLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C(=NC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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